

Foundational Research on the Cellular Targets of MPT0G211: A Technical Guide

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Compound of Interest

Compound Name: MPT0G211

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Executive Summary: **MPT0G211** is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Foundational research has identified its therapeutic potential across multiple disease areas, primarily in oncology and neurodegenerative disorders. This document provides an in-depth technical overview of the primary cellular target of **MPT0G211**, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from preclinical studies are summarized, and detailed protocols for pivotal experiments are provided to support further research and development.

Primary Cellular Target: Histone Deacetylase 6 (HDAC6)

The principal cellular target of **MPT0G211** is HDAC6, a unique, cytoplasm-predominant, class IIb histone deacetylase. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates include non-histone proteins such as α -tubulin, Hsp90, cortactin, and Ku70, making it a key regulator of cytoplasmic processes.^{[1][2][3]}

MPT0G211 exhibits high potency and remarkable selectivity for HDAC6.

Target Selectivity and Potency

MPT0G211 demonstrates nanomolar potency against HDAC6 and a wide therapeutic window, showing significantly higher selectivity for HDAC6 over other HDAC isoforms.^[2] This high degree of selectivity minimizes off-target effects, particularly those associated with the inhibition of nuclear HDACs, such as histone hyperacetylation.

Parameter	Value	Reference
Target Enzyme	HDAC6	[1][4][5]
IC50 Value	0.291 nM	[2]
Selectivity	>1000–42,000-fold vs. other HDAC classes	[2]

Biomarkers of HDAC6 Inhibition

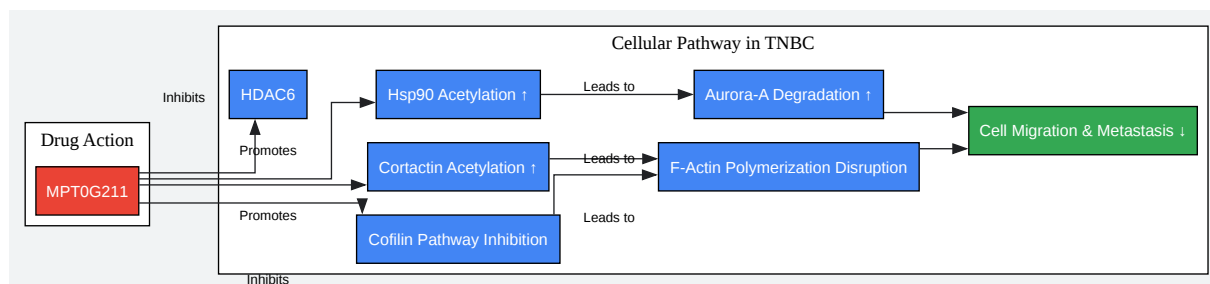
A primary and reliable biomarker for **MPT0G211**'s activity is the hyperacetylation of its substrate, α -tubulin. In numerous in vitro studies, treatment with **MPT0G211** leads to a dose-dependent increase in acetylated α -tubulin.[5] Crucially, even at high concentrations, **MPT0G211** does not affect the acetylation status of nuclear proteins like histone H3 and H4, confirming its cytoplasmic, HDAC6-selective mechanism of action.[5]

Signaling Pathways and Mechanisms of Action

MPT0G211's inhibition of HDAC6 triggers distinct downstream signaling events depending on the cellular context, leading to various therapeutic effects.

Anti-Metastatic Activity in Triple-Negative Breast Cancer (TNBC)

In TNBC models, **MPT0G211** impedes cancer cell migration and invasion by disrupting cytoskeletal dynamics.[4] Inhibition of HDAC6 by **MPT0G211** leads to the hyperacetylation of two key substrates: Hsp90 and cortactin. Acetylation of Hsp90 causes the dissociation and subsequent proteasomal degradation of its client protein, aurora-A kinase.[4] Simultaneously, increased cortactin acetylation and downregulation of the cofilin-F-actin pathway disrupt F-actin polymerization, a critical process for cell motility.[4]

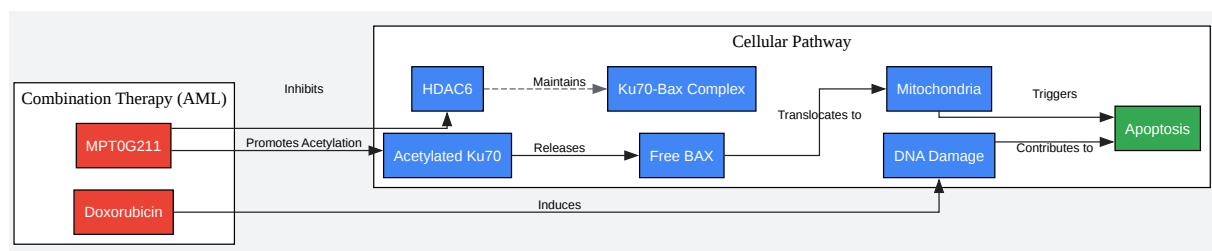
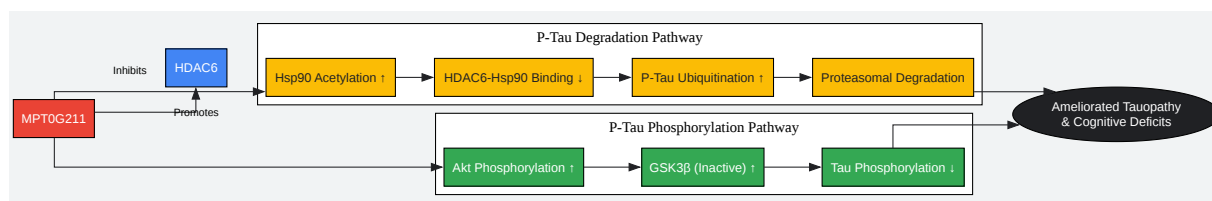


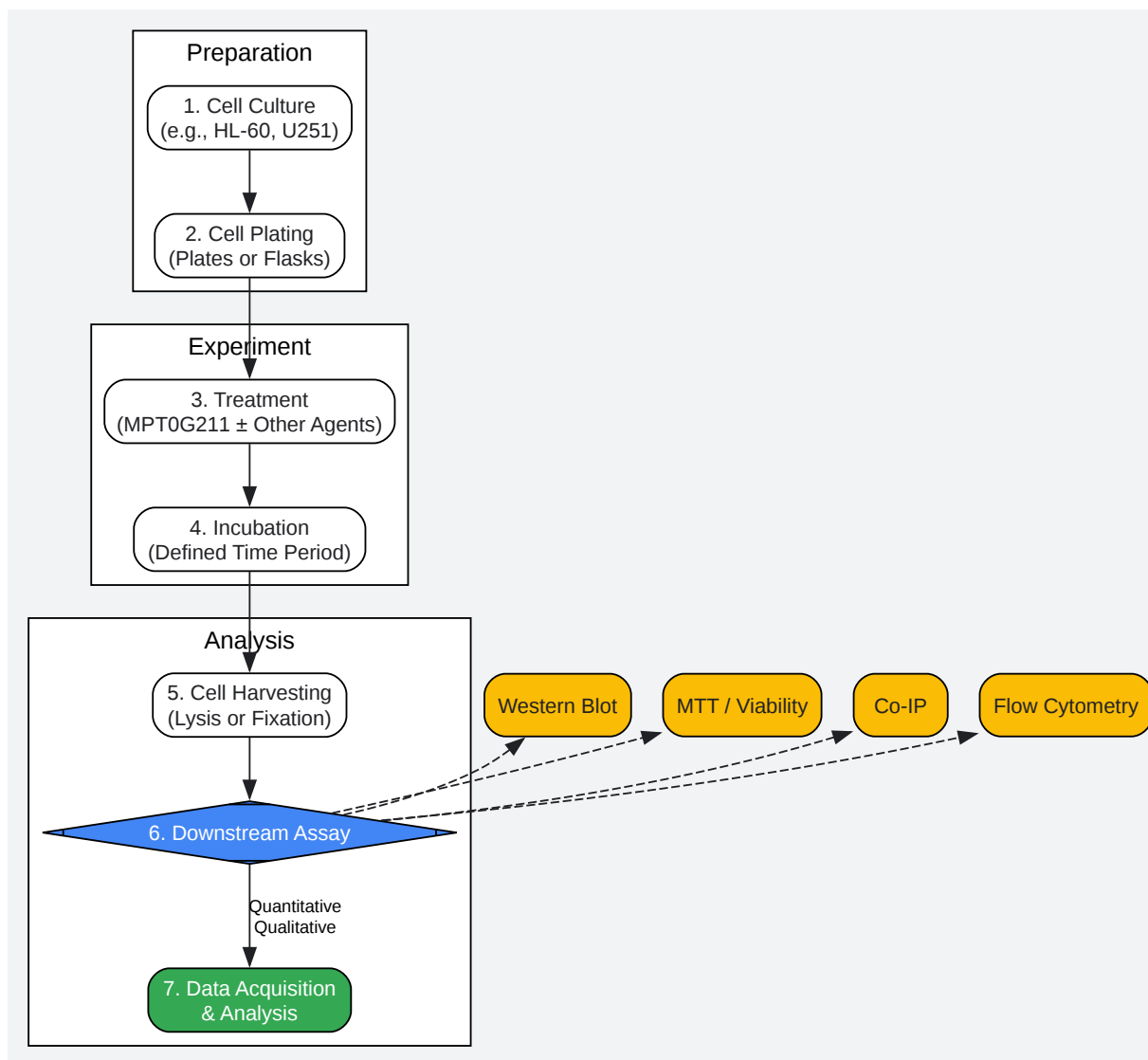
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MPT0G211 mechanism in suppressing TNBC metastasis.

Neuroprotective Effects in Alzheimer's Disease Models

In the context of Alzheimer's disease, **MPT0G211** demonstrates a dual neuroprotective mechanism. First, it enhances the degradation of hyperphosphorylated tau (p-tau) proteins.^[1] By inhibiting HDAC6, **MPT0G211** increases Hsp90 acetylation, which disrupts the HDAC6-Hsp90 chaperone complex and facilitates the ubiquitination and subsequent proteasomal degradation of p-tau.^{[1][2]} Second, **MPT0G211** inhibits the phosphorylation of tau by inactivating Glycogen Synthase Kinase-3 β (GSK3 β) through the Akt signaling pathway.^{[1][2]}





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